molecular formula C17H9Cl2N3O3S B2845413 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-32-6

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2845413
CAS No.: 912766-32-6
M. Wt: 406.24
InChI Key: STBXGTUCEHARDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound designed for research applications, integrating a benzo[d]thiazole core linked to a phthalimide (1,3-dioxoisoindolin-2-yl) moiety via an acetamide bridge. This molecular architecture is of significant interest in medicinal chemistry and chemical biology. The benzo[d]thiazole scaffold is a recognized pharmacophore with diverse biological activities. Recent studies have shown that derivatives containing this structure can act as potent and selective quorum-sensing inhibitors (QSIs), specifically targeting the LasB system in Pseudomonas aeruginosa . Quorum sensing is a key regulatory pathway for bacterial virulence and biofilm formation, making such inhibitors a valuable non-biocidal strategy for combating bacterial pathogenesis . Furthermore, the 1,3-dioxoisoindolin-2-yl (phthalimide) group is a versatile building block in organic synthesis and has been featured in compounds investigated for various pharmacological properties, including anticonvulsant activities . The presence of chloro substituents on the benzothiazole ring is a common structural modification that can influence the compound's electronic properties, lipophilicity, and its interaction with biological targets. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a tool compound for in vitro investigations into antibacterial strategies, enzyme inhibition, and cellular signaling pathways. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O3S/c18-10-5-6-11(19)14-13(10)21-17(26-14)20-12(23)7-22-15(24)8-3-1-2-4-9(8)16(22)25/h1-6H,7H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXGTUCEHARDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazol/Thiazol Cores

The target compound’s 4,7-dichlorobenzo[d]thiazol group distinguishes it from simpler thiazolyl derivatives. For example:

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group instead of a dichlorobenzothiazol.
  • N-(Thiazol-2-yl)acetamide (): A minimalist analog lacking substituents on the thiazol ring. Its simpler structure likely results in lower binding affinity compared to halogenated derivatives .

Acetamide Linker and Terminal Moieties

The 1,3-dioxoisoindolin group in the target compound contrasts with phenyl, diphenyl, or sulfamoyl groups in related structures:

  • 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (): The diphenyl group introduces steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the dioxoisoindolin moiety .
  • 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (): The sulfamoyl group confers hydrogen-bonding capacity, whereas the dioxoisoindolin’s carbonyls offer both hydrogen-bond acceptors and a rigid, planar structure .

Spectral and Physical Properties

Key spectral data for analogous compounds provide insights into the target’s expected characteristics:

Compound Name IR (C=O stretch, cm⁻¹) $^1$H-NMR Highlights (δ, ppm) Melting Point (°C) Reference
Target Compound ~1680-1700 (dual C=O) N/A (predicted: aromatic protons ~7.1–8.1) Not reported
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 1689 2.3 (CH₃), 4.1 (CH₂) 459–461
2,2-Diphenyl-N-(thiazol-2-yl)acetamide 1689 4.1 (CH₂), aromatic protons ~7.1–8.1 409–411
N-(Thiazol-2-yl)acetamide ~1680 2.1 (CH₃), 7.2–7.4 (thiazol H) Not reported

The target’s dual C=O stretches (from acetamide and dioxoisoindolin) would likely appear as strong bands near 1680–1700 cm⁻¹ in IR, similar to and . $^1$H-NMR would show distinct aromatic signals for the dichlorobenzothiazol (δ ~7.5–8.5) and isoindolin (δ ~7.1–7.3) groups.

Q & A

Q. What are the standard synthetic protocols for this compound, and what key reaction parameters influence yield?

The synthesis involves a multi-step pathway starting with the benzothiazole core. Key steps include:

  • Acylation : Use of acid chlorides or anhydrides under controlled temperatures (40–80°C) to couple the dioxoisoindolin moiety to the benzothiazole scaffold .
  • Reagents : Triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity checks . Critical parameters include:
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at elevated temperatures (avoid decomposition)
Reaction Time8–24 hoursLonger durations improve conversion but risk side reactions
Stoichiometry1:1.2 (amine:acylating agent)Excess acylating agent drives reaction completion

Yield optimization requires balancing these factors, with catalyst screening (e.g., DMAP) further enhancing efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is essential:

  • NMR Spectroscopy :
  • 1H NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons from the dichlorobenzothiazole group. The dioxoisoindolin moiety shows characteristic singlet peaks near δ 4.5–5.5 ppm .
  • 13C NMR : Carbonyl signals (~170 ppm) validate the acetamide linkage .
    • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (C-Cl) confirm functional groups .
    • Mass Spectrometry : ESI+ mode detects the molecular ion [M+H]⁺, with isotopic patterns matching chlorine substituents .
      Data interpretation should cross-validate between techniques to resolve ambiguities, such as distinguishing rotamers via variable-temperature NMR .

Q. What preliminary biological assays are recommended for activity screening?

Initial screens should assess:

  • Enzyme Inhibition : Kinase/protease inhibition at 10–100 µM concentrations (e.g., fluorescence-based assays) .
  • Antifungal Activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against C. albicans and A. niger .
  • Cytotoxicity : MTT assays on HEK293 cells to establish IC50 values (≥80% viability at 50 µM suggests low toxicity) .
Assay TypeProtocol HighlightsControls
Enzyme InhibitionATP depletion measured via luminescenceStaurosporine (positive)
Antifungal48-hour incubation, OD600 measurementFluconazole

Triplicate runs and ANOVA (p < 0.05) ensure statistical reliability .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data regarding molecular conformation be resolved?

Discrepancies between solid-state (XRD) and solution-phase (NMR) data often arise from polymorphism or dynamic effects. Strategies include:

  • Single-Crystal XRD : Use SHELXL for refinement to determine bond lengths/angles .
  • Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) to probe conformational flexibility .
  • Thermal Analysis : DSC/TGA identifies polymorphic transitions (e.g., melting points or decomposition events) . For example, observed solution-phase conformational shifts in nitro derivatives, resolved via molecular docking .

Q. What computational strategies predict target interactions and binding stability?

A multi-tiered approach is recommended:

  • Molecular Docking : AutoDock Vina or Glide to model interactions with targets (e.g., kinases, PDB: 3POZ) . Highlight halogen bonding from Cl substituents.
  • MD Simulations : GROMACS (50 ns trajectories) to assess binding stability (RMSD < 2 Å indicates robustness) .
  • QM/MM Optimization : Gaussian09 to refine electronic interactions (e.g., charge transfer between acetamide and active sites) . Validate predictions with experimental IC50 values (R² > 0.7 suggests predictive accuracy) .

Q. How can SAR studies guide bioactivity optimization?

Systematic structural modifications and assays reveal key trends:

  • Benzothiazole Modifications :
  • Replace Cl with electron-donating groups (e.g., -OCH3) to enhance solubility and target affinity .

  • Fluorination (e.g., 4,6-difluoro analogs) improves metabolic stability .

    • Dioxoisoindolin Modifications : Introduce methyl groups to reduce steric hindrance .
    SubstituentBioactivity Trend (IC50)Solubility (LogP)
    4,7-Cl12 µM (baseline)3.2
    4,6-F8 µM2.9
    4-OCH315 µM2.5

    demonstrated that nitro groups reduce antifungal activity due to electron-withdrawing effects, guiding prioritization of electron-rich substituents .

Q. What methodologies analyze degradation products under physiological conditions?

To predict stability and metabolite profiles:

  • Forced Degradation : Incubate in simulated gastric fluid (pH 2) and PBS (pH 7.4) at 37°C for 48 hours .
  • Analytical Tools :
  • UPLC-MS/MS : Identify degradants via fragmentation patterns .

  • HRMS/NMR : Confirm structures of major products (e.g., hydrolyzed acetamide) .

    ConditionMajor DegradantHalf-Life (h)
    pH 2, 37°CHydrolyzed benzothiazole12
    Light ExposureOxidized isoindolin24

    Compare with accelerated stability studies (40°C/75% RH) to align with ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.